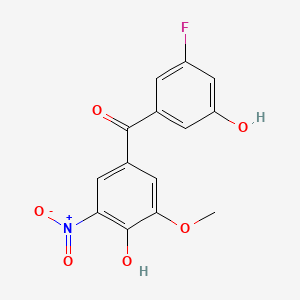

(3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone” is a diaryl methanone derivative featuring two aromatic rings with distinct substituents. The first phenyl ring contains a fluoro group at position 3 and a hydroxyl group at position 5, while the second ring incorporates a methoxy group (position 3), a nitro group (position 5), and a hydroxyl group (position 4). The presence of polar functional groups (e.g., hydroxyl, nitro) suggests moderate-to-high polarity, which may enhance solubility in polar solvents but complicate crystallization .

Preparation Methods

The synthesis of Phenylisothiocyanate Benzene involves several steps, including the structural design optimization to enhance its pharmacokinetic properties. The preparation methods include rational design and molecular dynamics simulations to generate a series of transthyretin selective kinetic stabilizers . Industrial production methods are not extensively detailed in the available literature, but the compound’s synthesis involves high-affinity binding and stabilization of transthyretin in plasma .

Chemical Reactions Analysis

Phenylisothiocyanate Benzene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phenylisothiocyanate Benzene has a wide range of scientific research applications, including:

Mechanism of Action

Phenylisothiocyanate Benzene exerts its effects by binding with high affinity to transthyretin, effectively inhibiting tetramer dissociation and aggregation of both the wild-type protein and the two most prevalent disease-associated transthyretin variants . It selectively binds and stabilizes transthyretin in plasma, outperforming other drugs currently undergoing clinical trials for transthyretin amyloidosis .

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous diaryl methanones documented in recent literature. Key differences in substituents, synthesis, and reactivity are highlighted.

Table 1: Comparative Analysis of Diarylmethanones

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s nitro group distinguishes it from analogs like (3c) (trifluoromethyl) and (6a) (methoxy/fluoro). Nitro groups strongly deactivate aromatic rings, directing electrophilic substitutions to meta/para positions, whereas trifluoromethyl groups exhibit moderate deactivation .

- Hydroxyl groups in the target compound may facilitate hydrogen bonding, contrasting with methoxy groups in (6a), which enhance lipophilicity but lack hydrogen-bonding capacity .

Synthetic Complexity :

- The target’s multi-substituted aromatic rings likely require sequential nitration, fluorination, and hydroxylation steps, unlike simpler analogs synthesized via one-pot reactions (e.g., oxime formation in (6a)) .

- Radical-mediated pathways (as in (3c)) or click chemistry (as in (3w)) are less feasible due to the nitro group’s sensitivity to reducing conditions .

The nitro group’s resonance effects may reduce thermal stability compared to sulfonyl-containing analogs () .

Solubility and Applications :

- The hydroxyl and nitro groups render the target more polar than fluorinated analogs like (3c) or (3w), suggesting utility in aqueous-phase reactions or as a pharmaceutical intermediate. However, nitro groups may limit bioavailability due to toxicity concerns .

Biological Activity

The compound (3-Fluoranyl-5-oxidanyl-phenyl)-(3-methoxy-5-nitro-4-oxidanyl-phenyl)methanone , also known as PITB, is an organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and interaction with biological systems.

Structural Characteristics

PITB features several functional groups, including a fluorine atom, methoxy group, and nitro group, which significantly influence its biological activity. The presence of these substituents can enhance the compound's interactions with various biological targets, potentially leading to diverse pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs to PITB may exhibit anticancer activity . The nitro and methoxy groups are known to enhance interactions with specific cellular targets involved in cancer progression. Computational studies have suggested that PITB could act as a kinetic stabilizer for proteins associated with cancer pathways, thereby inhibiting tumor growth and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of PITB has been predicted through structure-activity relationship (SAR) studies. Compounds containing methoxy and nitro groups often demonstrate anti-inflammatory properties by modulating inflammatory pathways. This suggests that PITB could be investigated further for its efficacy in treating inflammatory diseases .

Antimicrobial Activity

PITB's structural similarities to known antimicrobial agents suggest potential antimicrobial activity . The fluorine atom's incorporation into organic frameworks is known to enhance lipid solubility and metabolic stability, which are crucial for antimicrobial efficacy .

Synthesis Methods

The synthesis of PITB can be approached through various organic synthesis techniques. Notably, the incorporation of fluorine into the molecular structure is achieved via direct fluorination methods, which have been optimized in recent studies to improve yield and efficiency .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of PITB in relation to other structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Fluoroacetophenone | Fluorine atom on phenyl ring | Moderate antibacterial properties |

| Nitro-substituted phenols | Nitro group on phenolic ring | Antimicrobial and anti-inflammatory |

| Methoxy-substituted phenols | Methoxy group present | Varies widely; some have anticancer properties |

This table illustrates how PITB's combination of functional groups may confer distinct biological properties not found in simpler analogs .

Case Studies

Recent studies have focused on the pharmacokinetic properties of PITB as a transthyretin (TTR) aggregation inhibitor . In one study, PITB demonstrated high affinity binding to TTR, effectively inhibiting its aggregation—a key factor in TTR amyloidosis, a serious condition characterized by protein misfolding . This research positions PITB as a promising candidate for further clinical trials aimed at treating TTR-related disorders.

Properties

Molecular Formula |

C14H10FNO6 |

|---|---|

Molecular Weight |

307.23 g/mol |

IUPAC Name |

(3-fluoro-5-hydroxyphenyl)-(4-hydroxy-3-methoxy-5-nitrophenyl)methanone |

InChI |

InChI=1S/C14H10FNO6/c1-22-12-5-8(4-11(14(12)19)16(20)21)13(18)7-2-9(15)6-10(17)3-7/h2-6,17,19H,1H3 |

InChI Key |

LHCGDAFIWWCKGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)C2=CC(=CC(=C2)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.